molecular formula C19H21NO6 B2531863 Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate CAS No. 370852-01-0

Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate

Cat. No.: B2531863
CAS No.: 370852-01-0
M. Wt: 359.378
InChI Key: MQPIFLDFZUCYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate is a useful research compound. Its molecular formula is C19H21NO6 and its molecular weight is 359.378. The purity is usually 95%.
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Scientific Research Applications

Stereochemistry and Synthesis

  • Research on cyclic compounds like "2,4-dioxaspiro[5.5]undec-8-enes," which share a structural motif with the query compound, has contributed to understanding the stereochemistry of cyclic compounds. These studies involve the synthesis and configurational assignment of diastereomeric compounds, providing insights into their structural and olfactory properties (Bruns, Conrad, & Steigel, 1979).

Hydrogen-bonded Supramolecular Structures

  • The formation of hydrogen-bonded supramolecular structures in compounds similar to the query chemical, such as "ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate," demonstrates the potential of these compounds in creating one, two, and three-dimensional frameworks. This property is crucial for the development of new materials and the study of molecular interactions (Portilla et al., 2007).

Anti-Juvenile Hormone Agents

  • Some derivatives have been explored for their role as novel anti-juvenile hormone (anti-JH) agents, indicating potential applications in pest management and insect biology. These compounds have shown effects such as inducing precocious metamorphosis in silkworm larvae, demonstrating their biological activity and potential utility in controlling pest populations (Ishiguro et al., 2003).

Organic Synthesis and Chemical Interactions

  • The reaction of similar structural compounds with zinc and ethyl 5-aryl-3-oxo-2,2-diethylpent-4-enoates to form complex organic structures showcases the versatility of these compounds in organic synthesis. These reactions contribute to the broader understanding of chemical interactions and the synthesis of novel organic compounds (Kirillov et al., 2012).

Crystal Structure and Thermodynamic Properties

  • A study focused on a derivative coupled with a benzimidazole moiety emphasizes the importance of crystal structure analysis and thermodynamic properties in understanding the stability and behavior of these compounds under different conditions. Such research is fundamental for the development of new drugs and materials with tailored properties (Zeng, Wang, & Zhang, 2021).

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the search results . It’s important to handle all chemical compounds with care and use appropriate safety measures, especially when dealing with compounds for research use only.

Future Directions

The future directions for the study and application of this compound are not specified in the search results . Future research could potentially explore its synthesis, properties, and potential applications in various fields.

Properties

IUPAC Name

ethyl 4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-2-24-16(21)13-6-8-14(9-7-13)20-12-15-17(22)25-19(26-18(15)23)10-4-3-5-11-19/h6-9,12,20H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPIFLDFZUCYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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